

An In-depth Technical Guide to 3'-Methoxyacetophenone (CAS Number 586-37-8)

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Compound of Interest

Compound Name: 3'-Methoxyacetophenone

Cat. No.: B145981

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Introduction

3'-Methoxyacetophenone, also known as m-acetylanisole, is an aromatic ketone with the chemical formula $C_9H_{10}O_2$. It is a colorless to pale yellow liquid at room temperature and is recognized for its pleasant aroma.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries.[1] Its chemical structure, featuring a methoxy group on the phenyl ring, influences its reactivity and makes it a valuable precursor for the synthesis of more complex molecules.[1][2] While extensive biological data for **3'-Methoxyacetophenone** is not readily available, its structural analogs have been subjects of scientific inquiry. It is notably used as an intermediate in the synthesis of various pharmaceuticals.[3]

Physicochemical Properties

The fundamental physicochemical properties of **3'-Methoxyacetophenone** are summarized in the table below, providing a comprehensive overview for easy comparison and reference.

Property	Value	Reference(s)
CAS Number	586-37-8	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.18 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-7 °C	[1]
Boiling Point	239-241 °C	[1][4]
Density	1.094 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.542	[1][3]
Solubility	Soluble in alcohol; fully miscible in water.	[5]
Flash Point	110 °C (230 °F) - closed cup	[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3'-Methoxyacetophenone**. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H NMR	~7.4-7.1 (m)	Multiplet	Aromatic protons
~3.8 (s)	Singlet	Methoxy (-OCH ₃) protons	
~2.5 (s)	Singlet	Acetyl (-COCH ₃) protons	

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent used. A representative ¹H NMR spectrum is available for reference.[6]

Nucleus	Chemical Shift (δ) ppm
^{13}C NMR	~198 (C=O)
	~160 (C-OCH ₃)
	~138 (Ar-C)
	~129 (Ar-CH)
	~120 (Ar-CH)
	~112 (Ar-CH)
	~55 (-OCH ₃)
	~26 (-COCH ₃)

Note: The assignments are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **3'-Methoxyacetophenone** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration
~1680	C=O (ketone) stretching
~1600, 1580, 1480	C=C (aromatic ring) stretching
~1250	C-O-C (ether) stretching
~2950-2850	C-H (aliphatic) stretching
~3100-3000	C-H (aromatic) stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3'-Methoxyacetophenone** typically shows a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is characterized by the loss of a

methyl group ($[M-15]^+$) to form the base peak at m/z 135, and the loss of an acetyl group ($[M-43]^+$) at m/z 107.

m/z	Ion
150	$[M]^+$
135	$[M - CH_3]^+$ (base peak)
107	$[M - COCH_3]^+$
77	$[C_6H_5]^+$

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **3'-Methoxyacetophenone** are provided below.

Synthesis of 3'-Methoxyacetophenone

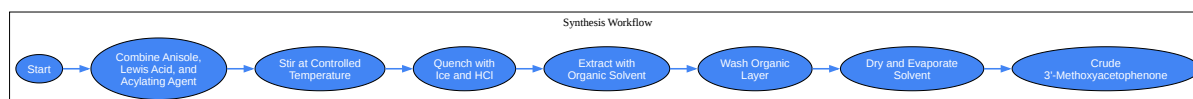
A common method for the synthesis of **3'-Methoxyacetophenone** is through the Friedel-Crafts acylation of anisole. The following is an adaptable protocol.

Materials:

- Anisole
- Acetic anhydride or Acetyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride ($AlCl_3$) or scandium(III) triflate)
- Anhydrous solvent (e.g., dichloromethane (DCM) or nitromethane)
- Hydrochloric acid (HCl), dilute
- Sodium bicarbonate ($NaHCO_3$) solution, saturated
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
- Cool the mixture in an ice bath.
- Add anisole to the cooled mixture.
- Add acetic anhydride or acetyl chloride dropwise from the dropping funnel while maintaining the temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.
- Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure to obtain the crude product.



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General Synthesis Workflow

Purification of 3'-Methoxyacetophenone

The crude product can be purified by vacuum distillation or column chromatography.

Recrystallization (if applicable as a solid derivative):

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water).
- If the solution is colored, add a small amount of activated charcoal and heat briefly.
- Filter the hot solution to remove insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent.

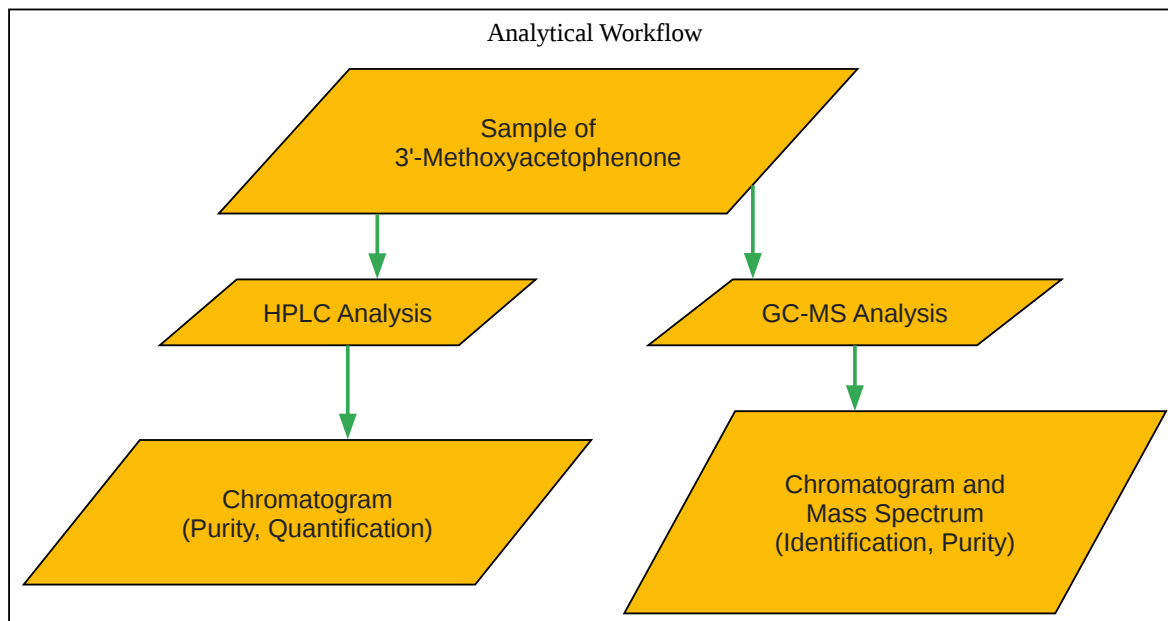
Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be adapted for the analysis of **3'-Methoxyacetophenone**.

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (e.g., 275 nm).
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of **3'-Methoxyacetophenone**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 $^{\circ}$ C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 $^{\circ}$ C).
- Mass Spectrometer: Operated in electron ionization (EI) mode.



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Analytical Characterization Workflow

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of **3'-Methoxyacetophenone**. Its primary role in the life sciences appears to be as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.[3]

It is important to distinguish **3'-Methoxyacetophenone** from its well-studied isomer, 3-hydroxy-4-methoxyacetophenone (apocynin). Apocynin is known for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase. While structurally related, the biological activities of apocynin cannot be directly extrapolated to **3'-Methoxyacetophenone**.

Further research is required to elucidate any intrinsic biological effects and mechanisms of action of **3'-Methoxyacetophenone**.

Safety and Handling

3'-Methoxyacetophenone is considered harmful if swallowed and causes skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood.[7] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[4]

Conclusion

3'-Methoxyacetophenone (CAS 586-37-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The experimental protocols for its synthesis, purification, and analysis are established and adaptable. While it is a key building block in the development of pharmaceuticals, its own biological activity remains an area for future investigation. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.

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